molecular formula C12H20O2 B097769 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one CAS No. 16556-46-0

4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one

Cat. No. B097769
CAS RN: 16556-46-0
M. Wt: 196.29 g/mol
InChI Key: BFDXJNAUFLSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one, also known as muscone, is a naturally occurring compound found in musk deer. It is a ketone with a unique fragrance that has been used in perfumes and fragrances for centuries. Muscone has also been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor and the NMDA receptor. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.

Biochemical And Physiological Effects

Muscone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. In addition, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been shown to have a positive effect on the nervous system, improving cognitive function and memory.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has some limitations. It has a strong fragrance, which can interfere with experiments involving odor-sensitive organisms. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one. One area of interest is its potential as a natural insecticide and growth promoter for plants. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

Muscone can be synthesized through various methods, including the oxidation of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one alcohol and the reaction of 3,3,5,5-tetramethylcyclohexanone with acetic anhydride. The latter method is the most common and involves the use of a catalyst such as sulfuric acid.

Scientific Research Applications

Muscone has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the nervous system, improving cognitive function and memory. In agriculture, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a natural insecticide and as a growth promoter for plants. In food science, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a flavoring agent.

properties

CAS RN

16556-46-0

Product Name

4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-acetyl-3,3,5,5-tetramethylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-8(13)10-11(2,3)6-9(14)7-12(10,4)5/h10H,6-7H2,1-5H3

InChI Key

BFDXJNAUFLSGBZ-UHFFFAOYSA-N

SMILES

CC(=O)C1C(CC(=O)CC1(C)C)(C)C

Canonical SMILES

CC(=O)C1C(CC(=O)CC1(C)C)(C)C

Other CAS RN

16556-46-0

Origin of Product

United States

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